REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[NH4+:5].[NH4+:6].[C-]#N.[K+].[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=1)=O.C[CH2:21][OH:22].O>O>[Br:19][C:15]1[CH:14]=[C:13]([C:11]2([CH3:10])[NH:6][C:21](=[O:22])[NH:5][C:1]2=[O:4])[CH:18]=[CH:17][CH:16]=1 |f:0.1.2,3.4,6.7|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
EtOH water
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
6.61 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pressure-tube was sealed
|
Type
|
TEMPERATURE
|
Details
|
cooled to 23° C
|
Type
|
CUSTOM
|
Details
|
the solid removed by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C1(C(NC(N1)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |